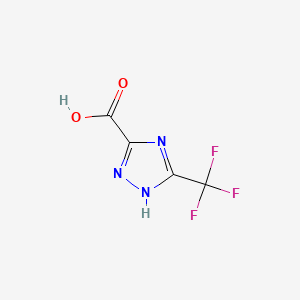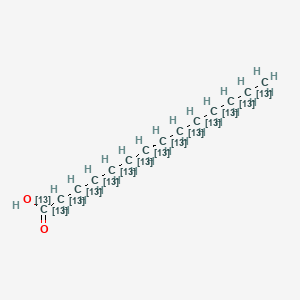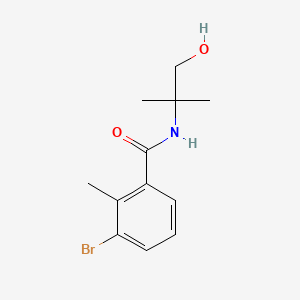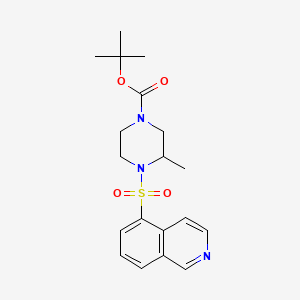![molecular formula C12H14N5O6PS B565995 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione CAS No. 162791-64-2](/img/structure/B565995.png)
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a phosphono group and an imidazo[2,1-i]purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Deoxyribose Sugar Moiety: This step involves the protection and activation of the sugar moiety to ensure selective reactions.
Attachment of the Phosphono Group: The phosphono group is introduced using phosphorylating agents under controlled conditions.
Construction of the Imidazo[2,1-i]purine Ring System: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring system.
Introduction of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and repair processes, leading to its potential use as an antiviral or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole
- 5′,6′-Diamino-1,3′-bis(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-4′,5′-dihydro-4,4′-bipyrimidine-2,2′(1H,3′H)-dione
Uniqueness
The uniqueness of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione lies in its specific structure, which combines a deoxyribose sugar moiety, a phosphono group, and an imidazo[2,1-i]purine ring system with a thione group
Propriétés
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6PS/c18-6-3-8(23-7(6)4-22-24(19,20)21)17-5-14-9-10-13-1-2-16(10)12(25)15-11(9)17/h1-2,5-8,18H,3-4H2,(H,15,25)(H2,19,20,21)/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPQHUJJVGJIT-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)




![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)




